ビスデメトキシクルクミン

概要

説明

科学的研究の応用

Bisdemethoxycurcumin has a wide range of scientific research applications:

作用機序

ビスデメトキシクルクミンは、いくつかの分子メカニズムを通じてその効果を発揮します。

生化学分析

Biochemical Properties

Bisdemethoxycurcumin has been shown to exhibit various biochemical properties. It has been reported to have potent anti-ulcer properties by decreasing acid secretion and inflammation, and providing antioxidant action to protect gastric tissues in ulcer-induced animal models . It also exhibits anti-inflammatory and antioxidant properties responsible for pain relief and joint healing .

Cellular Effects

Bisdemethoxycurcumin has been found to decrease the viability of various cancer cells . It induces apoptosis in cells through activation of Smad 2/3 or repression of Akt signaling pathway . It also reduces lipid droplets in ox-LDL-stimulated VSMCs .

Molecular Mechanism

Bisdemethoxycurcumin exerts its effects at the molecular level through various mechanisms. It has been found to increase the phosphorylation of AMPKα in response to LPS stimulation . It also promotes autophagy by suppressing PDK1/Akt/mTOR signaling pathway .

Temporal Effects in Laboratory Settings

Bisdemethoxycurcumin has been shown to suppress LPS-induced lung injury, inflammation, and oxidative stress in vivo and in vitro . The suppression of NF-κB activity correlated with inhibition of NF-κB reporter activity and with down-regulation of cyclooxygenase-2, cyclin D1, and vascular endothelial growth factor, all regulated by NF-κB .

Dosage Effects in Animal Models

Bisdemethoxycurcumin has been found to alleviate inflammatory responses and lipid accumulation in apoe −/− mice . It also suppressed LPS-induced lung injury, inflammation, and oxidative stress in mice .

Metabolic Pathways

Bisdemethoxycurcumin is involved in various metabolic pathways. It has been found to increase the phosphorylation of AMPKα in response to LPS stimulation . It also promotes autophagy by suppressing PDK1/Akt/mTOR signaling pathway .

準備方法

合成経路と反応条件

ビスデメトキシクルクミンは、さまざまな方法で合成することができます。 一般的な合成経路の1つは、バニリンとアセチルアセトンを塩基性条件下で縮合させ、続いて環化と脱メチル化を行う方法です 。 反応条件には、通常、水酸化ナトリウムまたは水酸化カリウムなどの塩基の使用が含まれ、反応は高温で行われます。

工業生産方法

ビスデメトキシクルクミンの工業生産では、通常、ウコンの根茎からクルクミノイドを抽出し、続いてカラムクロマトグラフィーや高速液体クロマトグラフィーなどの精製工程が行われます 。 超臨界流体抽出や超音波アシスト抽出などの高度な抽出技術も、収量と純度を向上させるために使用されています .

化学反応の分析

反応の種類

ビスデメトキシクルクミンは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

主な生成物

これらの反応から生成される主な生成物には、さまざまなキノン、ジヒドロ誘導体、置換フェノール化合物などがあります .

科学研究における用途

ビスデメトキシクルクミンは、幅広い科学研究用途を持っています。

類似化合物との比較

ビスデメトキシクルクミンは、クルクミンやデメトキシクルクミンなどの他のクルクミノイドと比較されます。

クルクミン: クルクミンは、各芳香環にメトキシ基を持ち、いくつかの生物学的活性においてより強力ですが、アルカリ性条件下では安定性が低くなります.

デメトキシクルクミン: デメトキシクルクミンは、メトキシ基を1つ持ち、安定性と生物学的活性のバランスが取れています.

テトラヒドロクルクミン: この化合物には共役二重結合がなく、炎症反応の調節における活性は低くなります.

類似化合物

- クルクミン

- デメトキシクルクミン

- テトラヒドロクルクミン

- ターメロン

ビスデメトキシクルクミンは、その高い安定性と独自の生物学的活性により際立っており、さまざまな科学的および産業的用途において貴重な化合物です .

特性

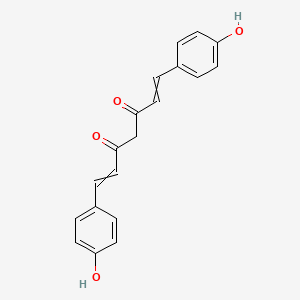

IUPAC Name |

1,7-bis(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-12,20-21H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREBVFJICNPEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80865174 | |

| Record name | Bis(4-hydroxycinnamoyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24939-16-0 | |

| Record name | Bis(4-hydroxycinnamoyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24939-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-hydroxycinnamoyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80865174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Bisdemethoxycurcumin exert its anti-inflammatory effects?

A1: Bisdemethoxycurcumin has been shown to attenuate lipopolysaccharide (LPS)-induced intestinal damage in broiler chickens. [] It achieves this by improving intestinal morphology, maintaining intestinal tight junctions, downregulating pro-inflammatory mediators, and restoring cecal microbiota. [] In LPS-treated broilers, Bisdemethoxycurcumin protects the small intestine from mitochondrial dysfunction by activating mitochondrial antioxidant systems and promoting mitochondrial biogenesis. []

Q2: What molecular pathways are involved in Bisdemethoxycurcumin's anticancer activity?

A2: Bisdemethoxycurcumin's anticancer activity is linked to the inhibition of the Wnt signaling pathway. [] It achieves this by directly suppressing DNA methyltransferase-1 (DNMT1) activity, leading to the demethylation and re-expression of the Wnt inhibitory factor-1 (WIF-1). [] WIF-1 restoration downregulates nuclear β-catenin and the canonical Wnt cascade, ultimately inducing apoptosis in certain lung cancer cell types. []

Q3: Does Bisdemethoxycurcumin offer any protection against cardiomyocyte apoptosis?

A3: Yes, Bisdemethoxycurcumin demonstrates a protective effect against thapsigargin-induced cardiomyocyte apoptosis in neonatal rats by mediating the phosphatidylinositol 3-kinase/protein kinase B/caspase-9 signaling pathway. [] It helps reduce endoplasmic reticulum stress injury in cardiomyocytes, leading to increased cell survival activity and decreased apoptosis. []

Q4: What is the molecular formula and weight of Bisdemethoxycurcumin?

A4: The molecular formula of Bisdemethoxycurcumin is C21H20O4, and its molecular weight is 336.37 g/mol.

Q5: How does Bisdemethoxycurcumin perform under various conditions?

A5: Bisdemethoxycurcumin demonstrates stability in different buffer solutions, with the order of stability being Bisdemethoxycurcumin ≥ Demethoxycurcumin ≥ Curcumin under the same conditions. [] Interestingly, Demethoxycurcumin seems to have a stabilizing effect on Curcumin. []

Q6: What strategies can improve the bioavailability of Bisdemethoxycurcumin?

A6: Liposomal encapsulation has shown promising results in enhancing the bioavailability and therapeutic efficacy of Bisdemethoxycurcumin. [, ] This approach improves its solubility, stability, and targeted delivery. [, ]

Q7: Are there other delivery systems for Bisdemethoxycurcumin?

A7: Besides liposomes, dripping pills of Bisdemethoxycurcumin have been developed and evaluated for their in vitro dissolution properties. [] This formulation aims to enhance the compound's solubility and absorption. []

Q8: What are the key findings from in vitro studies on Bisdemethoxycurcumin?

A8: In vitro studies have demonstrated that Bisdemethoxycurcumin:

- Inhibits the growth of human pulmonary adenocarcinoma cell line A549. []

- Reduces LPS-induced pro-inflammatory cytokine levels in RAW264.7 cells by suppressing the PI3K/Akt and MAPK pathways. []

- Protects chicken erythrocytes from AAPH-induced oxidative stress by increasing superoxide dismutase (SOD) activity and reducing malondialdehyde (MDA) content. []

- Exhibits anti-angiogenic effects by inhibiting the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and downregulating the expression of vascular endothelial growth factor (VEGF) and intercellular adhesion molecule-1 (ICAM-1). []

Q9: What is the evidence of Bisdemethoxycurcumin's efficacy in animal models?

A9: Studies in animal models have revealed that Bisdemethoxycurcumin:

- Attenuates LPS-induced intestinal damage in broiler chickens. []

- Protects against carbon tetrachloride (CCl4)-induced acute liver injury in mice. []

- Inhibits tumor growth in nude mice bearing human lung adenocarcinoma cell line A549. []

- Enhances immune response against bladder cancer in immunocompetent C56BL/6 mouse models when combined with α-PD-L1 antibody. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。